molecular formula C21H26FN3O B4911021 N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B4911021
M. Wt: 355.4 g/mol
InChI Key: KWWUMMAKQHHIGW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Acylation: The piperazine derivative is then acylated with 2-chloroacetyl chloride to form the acetamide linkage.

    Substitution: The final step involves the substitution of the ethyl and methyl groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring or the piperazine nitrogen.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Products may include phenolic derivatives or N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. This compound may act on molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • N-(2-ethyl-6-methylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the fluorine atom, which can significantly influence its pharmacological properties and reactivity.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-3-17-8-6-7-16(2)21(17)23-20(26)15-24-11-13-25(14-12-24)19-10-5-4-9-18(19)22/h4-10H,3,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWUMMAKQHHIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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